molecular formula C8H8N2O3S B12157253 1H-Benzimidazole-6-sulfonic acid, 2-methyl- CAS No. 27503-79-3

1H-Benzimidazole-6-sulfonic acid, 2-methyl-

Cat. No.: B12157253
CAS No.: 27503-79-3
M. Wt: 212.23 g/mol
InChI Key: SKHIUCCKYNPWLU-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-sulfonic acid, 2-methyl-: . It belongs to the class of benzimidazole derivatives and contains a sulfonic acid group.

Preparation Methods

a. Synthetic Routes: The synthesis of 2-Methylbenzimidazole involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) . The reaction proceeds as follows:

1H-benzimidazole-2-thiol+H₂O₂+KOH2-Methylbenzimidazole\text{1H-benzimidazole-2-thiol} + \text{H₂O₂} + \text{KOH} \rightarrow \text{2-Methylbenzimidazole} 1H-benzimidazole-2-thiol+H₂O₂+KOH→2-Methylbenzimidazole

b. Industrial Production: While the industrial production methods may vary, the laboratory synthesis provides a basis for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under appropriate conditions.

    Substitution: The sulfonic acid group allows for substitution reactions.

    Other Transformations: Depending on the reaction conditions, it may participate in other transformations.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

    Other Reactions: Acidic or basic conditions, as needed.

Major Products: The major products formed during these reactions include derivatives of 2-Methylbenzimidazole with modified functional groups.

Scientific Research Applications

2-Methylbenzimidazole finds applications in several scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a ligand in coordination chemistry or enzyme inhibitors.

    Medicine: Potential pharmaceutical applications due to its structural features.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-Methylbenzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or participate in biochemical pathways relevant to its function.

Comparison with Similar Compounds

2-Methylbenzimidazole can be compared with other benzimidazole derivatives, emphasizing its unique properties. Some similar compounds include:

Properties

CAS No.

27503-79-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonic acid

InChI

InChI=1S/C8H8N2O3S/c1-5-9-7-3-2-6(14(11,12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)(H,11,12,13)

InChI Key

SKHIUCCKYNPWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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